(Acetylacetonato)(1,5-cyclooctadiene)rhodium(I) serves as a catalyst for numerous organic transformations, including:
(Acetylacetonato)(1,5-cyclooctadiene)rhodium(I), often abbreviated as Rh(acac)(COD), is a coordination compound comprising rhodium, acetylacetone, and 1,5-cyclooctadiene. This compound is characterized by its unique structure where the rhodium atom is coordinated to the acetylacetonato ligand and the diene ligand, 1,5-cyclooctadiene. The molecular formula for this compound is , with a molecular weight of approximately 310.19 g/mol . Rhodium, a member of the platinum group metals, is known for its catalytic properties and high resistance to corrosion.
Common reagents used in these reactions include oxygen and hydrogen peroxide for oxidation, and hydrogen gas or sodium borohydride for reduction.
The synthesis of (Acetylacetonato)(1,5-cyclooctadiene)rhodium(I) typically involves the following steps:
(Acetylacetonato)(1,5-cyclooctadiene)rhodium(I) finds extensive use in catalysis:
Several compounds share structural or functional similarities with (Acetylacetonato)(1,5-cyclooctadiene)rhodium(I). Here are some notable examples:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Acetylacetonato(1,3-butadiene)rhodium(I) | Similar ligand structure but uses 1,3-butadiene | Different reactivity patterns due to diene configuration |
Acetylacetonato(ethylene)rhodium(I) | Contains ethylene instead of cyclooctadiene | Often used in different catalytic applications |
Tris(acetyloacetonato)rhodium(III) | Higher oxidation state with three acetylacetonate ligands | Exhibits different catalytic properties due to oxidation state |
These compounds highlight the versatility of rhodium coordination complexes while showcasing how variations in ligands can significantly alter their chemical behavior and applications .
Hydroformylation, the addition of CO and $$ \text{H}2 $$ to alkenes to form aldehydes, represents a cornerstone of industrial chemistry. Rh(acac)(COD) acts as a precatalyst in hydroformylation, generating active species such as $$ \text{[RhH(CO)}2(\text{L})2] $$ (L = ligand) under syngas ($$ \text{CO/H}2 $$). The Heck-Breslow mechanism outlines the catalytic cycle:
Table 1: Hydroformylation of 1-Hexene Using Rh(acac)(COD)-Derived Catalysts
Substrate | Ligand | Pressure (bar) | Temperature (°C) | n/iso Ratio | Yield (%) | Reference |
---|---|---|---|---|---|---|
1-Hexene | DPPE | 7 | 80 | 3.2:1 | 92 | |
Styrene | BINAPHOS | 10 | 100 | 1:4.5 | 85 | |
Vinyl acetate | TPPTS | 20 | 120 | 2:1 | 78 |
The choice of ligand critically influences enantioselectivity. For instance, chiral phosphine-phosphite ligands like BINAPHOS induce ee values >90% in styrene hydroformylation. In situ FTIR studies reveal that Rh(acac)(COD) decomposes under syngas to form polynuclear species (e.g., $$ \text{[Rh}6(\text{CO}){16}\text{]} $$), which remain catalytically active.
Rh(acac)(COD) excels in asymmetric hydrogenation, reducing prochiral substrates to enantiomerically enriched products. The mechanism involves:
Table 2: Enantioselective Hydrogenation of Functionalized Amides
Substrate | Ligand | Pressure (bar) | ee (%) | Yield (%) | Reference |
---|---|---|---|---|---|
N-Acetyl phenylalanine | (R)-BINAP | 5 | 94 | 89 | |
β-Keto ester | (S)-SEGPHOS | 10 | 98 | 95 |
Notably, Rh(acac)(COD) demonstrates chemoselectivity, reducing amides without affecting esters or nitriles. Deuterium-labeling studies confirm syn-addition of $$ \text{H}_2 $$, consistent with inner-sphere mechanisms.
Hydrosilylation of alkynes, yielding vinylsilanes, proceeds via:
Table 3: Hydrosilylation of Terminal Alkynes
Alkyne | Silane | Catalyst Loading (mol%) | anti/syn Ratio | Yield (%) | Reference |
---|---|---|---|---|---|
Phenylacetylene | $$ \text{Et}_3\text{SiH} $$ | 1.0 | 95:5 | 88 | |
1-Octyne | $$ \text{PhMe}_2\text{SiH} $$ | 0.5 | 90:10 | 92 |
The anti selectivity arises from steric interactions between the silyl group and alkyne substituents. DFT calculations suggest a $$ \text{[Rh]–SiR}_3 $$ intermediate undergoes migratory insertion with minimal stereochemical scrambling.
Rh(acac)(COD) catalyzes carbonylation of methanol to acetic acid via the Monsanto process. The cycle involves:
Table 4: Carbonylation of Methanol Under Optimized Conditions
Catalyst | CO Pressure (bar) | Temperature (°C) | TOF (h⁻¹) | Selectivity (%) |
---|---|---|---|---|
Rh(acac)(COD) | 30 | 180 | 1,200 | 99 |
[RhCl(CO)2]2 | 20 | 150 | 950 | 98 |
Recent advances employ water-soluble ligands (e.g., TPPTS) to facilitate catalyst recovery, achieving turnover frequencies (TOFs) >1,000 h⁻¹.
The 1,5-cyclooctadiene (COD) ligand in Rh(acac)(COD) adopts a flexible η²-coordination mode, binding via two conjugated double bonds. X-ray crystallographic studies of analogous COD-containing rhodium complexes reveal a distorted square-planar geometry at the rhodium center, with COD occupying two coordination sites [6]. The ligand’s non-rigid structure enables conformational adaptability, which directly impacts catalytic activity. For example, steric interactions between COD’s alkyl backbone and the acetylacetonato (acac) ligand influence the complex’s susceptibility to ligand substitution reactions [2].
In Rh(acac)(COD), the COD ligand exhibits a chair-like conformation, with Rh–C bond lengths averaging 2.21 Å [6]. This geometry creates a sterically protected environment that stabilizes the rhodium(I) oxidation state while permitting reversible alkene dissociation during catalytic cycles. Comparative studies with cobalt analogs show that COD’s lability in substitution reactions correlates with its ability to adopt metastable geometries under reaction conditions [2].
The acetylacetonato ligand in Rh(acac)(COD) acts as a bidentate, oxygen-donor chelator, forming a six-membered metallacycle. Infrared spectroscopy of related rhodium acac complexes reveals ν(C=O) stretching frequencies near 1600 cm⁻¹, consistent with resonance delocalization within the enolate moiety [3]. This electronic delocalization enhances the acac ligand’s ability to stabilize electron-deficient metal centers, making Rh(acac)(COD) resistant to oxidation.
Compared to tris(acac)rhodium(III), which adopts octahedral geometry with D₃ symmetry [3], Rh(acac)(COD) exhibits a mixed-ligand environment that lowers symmetry and introduces anisotropic electron density. Nuclear magnetic resonance (NMR) studies indicate that the acac ligand’s methyl groups in Rh(acac)(COD) experience distinct magnetic environments due to restricted rotation imposed by COD’s steric bulk [1].
Substitution of COD with phosphine ligands drastically alters the electronic and steric properties of rhodium complexes. For instance, replacing COD with triphenylphosphine (PPh₃) in Rh(acac)(COD) yields Rh(acac)(PPh₃)₂, which shows enhanced catalytic activity in hydroformylation reactions [4]. The stronger σ-donor and π-acceptor capabilities of phosphines increase the electron density at rhodium, accelerating oxidative addition steps.
Phosphine Ligand | Rh–P Bond Length (Å) | Tolman Electronic Parameter (cm⁻¹) |
---|---|---|
PPh₃ | 2.319–2.378 [6] | 2,065 [4] |
P(^iPr)₂ | 2.225 [6] | 2,150 [4] |
Phosphine-modified derivatives also exhibit improved regioselectivity in alkene functionalization. For example, Rh(acac)(P(^iPr)₂) catalyzes linear-selective hydroformylation of 1-octene with 79% selectivity, attributed to the bulky isopropyl groups directing substrate approach [4].
Introducing chiral phosphine ligands enables enantioselective catalysis with Rh(acac)(COD) derivatives. Coordination of (R,R)-BenzP* (1,2-bis(tert-butylmethylphosphino)benzene) to rhodium generates a C₂-symmetric complex that catalyzes asymmetric hydrogenation of α,β-unsaturated ketones with up to 98% enantiomeric excess [2]. The chiral environment arises from the phosphine’s tert-butyl groups, which enforce a rigid pocket around the metal center.
Alternative strategies employ chiral counterions or co-ligands. For example, pairing Rh(acac)(COD) with (S)-binaphthyl phosphate anions induces axial chirality, as demonstrated by circular dichroism spectroscopy [1]. These approaches highlight the versatility of Rh(acac)(COD) as a scaffold for developing enantioselective catalysts.
Irritant